

what is the chemical formula of perrhenic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Perrhenic acid*

Cat. No.: *B083028*

[Get Quote](#)

An In-depth Technical Guide to Perrhenic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **perrhenic acid**, a significant compound of rhenium. It details its chemical properties, synthesis protocols, and key applications, with a focus on its role in catalysis and materials science.

Chemical Identity and Properties

Perrhenic acid is a strong oxoacid of rhenium in the +7 oxidation state. While conventionally represented by the formula HReO_4 , its solid state is more accurately described as dirhenium heptaoxide dihydrate, $\text{Re}_2\text{O}_7(\text{H}_2\text{O})_2$.^[1] It is typically handled as an aqueous solution, which is colorless to pale yellow.^{[2][3]} For most practical purposes, **perrhenic acid** and rhenium(VII) oxide are used interchangeably.^[1]

The physical and chemical properties of **perrhenic acid** are summarized in the table below for easy reference.

Property	Value	Source(s)
Chemical Formula	HReO ₄ (conventional); Re ₂ O ₇ (H ₂ O) ₂ (solid state)	[1][4]
Molecular Weight	251.21 g/mol	[5][6]
Appearance	Colorless to yellow liquid (aqueous solution)	[2][6]
Density	~2.16 g/mL at 25 °C (for 75-80 wt. % solution in H ₂ O)	[5]
Melting Point	115 - 125 °C (decomposes)	[7]
Solubility	Soluble in water	[2][3]
CAS Number	13768-11-1	[5][6]

Synthesis and Experimental Protocols

Perrhenic acid can be prepared through several methods, including the dissolution of metallic rhenium or its oxides in oxidizing acids, solvent extraction, and electrodialysis.[3][8] The ion-exchange method is a common technique for producing high-purity **perrhenic acid** from ammonium perrhenate.[3][8]

This protocol details a widely used laboratory and industrial method for the preparation of high-purity **perrhenic acid**.[3][9] The process involves the removal of ammonium ions (NH₄⁺) from an ammonium perrhenate (NH₄ReO₄) solution using a cation exchange resin.

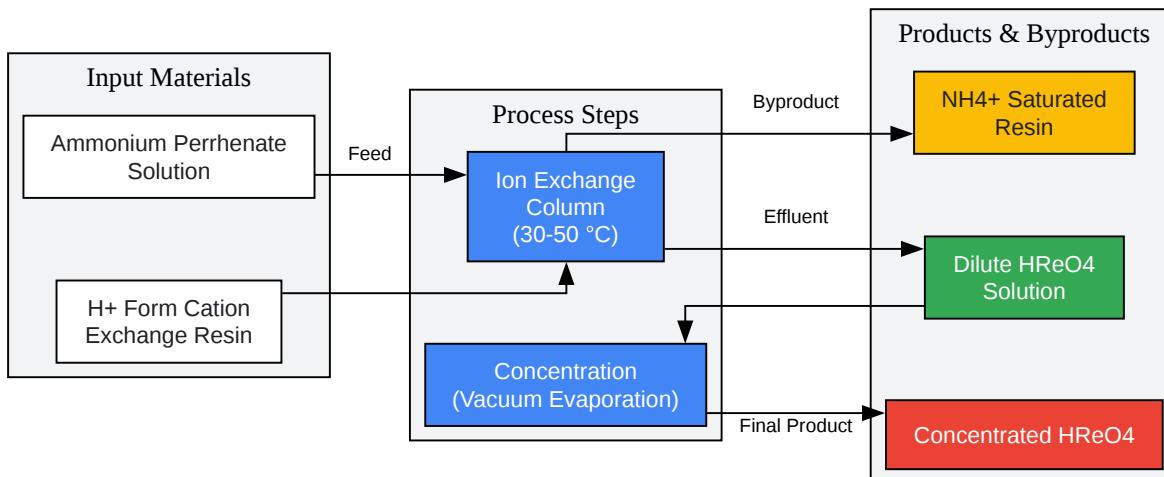
Materials and Equipment:

- Ammonium perrhenate (NH₄ReO₄) solution (concentration can range from 5-150 g/L Re)[3]
- Strongly acidic cation exchange resin in the hydrogen form (H⁺ form)
- Chromatography column
- Deionized water

- Beakers, flasks, and other standard laboratory glassware
- Rotary evaporator (for concentration)
- Heating mantle or water bath (for temperature control)

Procedure:

- Resin Preparation: The cation exchange resin is packed into a chromatography column and washed thoroughly with deionized water to remove any impurities.
- Ion Exchange: The ammonium perrhenate solution is passed through the column containing the H⁺ form of the cation exchange resin. The process is typically carried out at a controlled temperature, for instance, between 30–50 °C.[3]
- Sorption: As the solution flows through the resin, the NH₄⁺ ions are adsorbed by the resin, exchanging with H⁺ ions, which are released into the solution.
 - Reaction: Resin-H⁺ + NH₄ReO₄(aq) → Resin-NH₄⁺ + HReO₄(aq)
- Elution: The effluent collected from the column is a dilute solution of **perrhenic acid**.[3]
- Resin Regeneration: The resin can be regenerated for reuse by washing it with a strong acid to replace the adsorbed NH₄⁺ ions with H⁺ ions.
- Concentration: To obtain a higher concentration, the resulting **perrhenic acid** solution is concentrated by evaporation, often under reduced pressure using a rotary evaporator to prevent decomposition.[3]
- Purification (Optional): For applications requiring extremely high purity, the **perrhenic acid** solution can be further purified using activated carbon.[3]


Applications in Research and Industry

Perrhenic acid is a versatile compound with significant applications, primarily in the field of catalysis.

- Catalysis: It serves as a precursor for a variety of homogeneous and heterogeneous catalysts.[1]
 - Petroleum Industry: **Perrhenic acid**, combined with platinum on a support, creates a potent catalyst for hydrogenation and hydrocracking processes.[1]
 - Organic Synthesis: It catalyzes the dehydration of oximes to nitriles and, in combination with tertiary arsines, the epoxidation of alkenes with hydrogen peroxide.[1][5]
- Materials Science: It is used in the manufacturing of X-ray targets.[1][10]
- Precursor for Rhenium Compounds: **Perrhenic acid** is a starting material for the synthesis of various perrhenate salts and other rhenium compounds.[9]

Visualized Workflow: Perrhenic Acid Synthesis

The following diagram illustrates the logical workflow of the ion-exchange method for producing high-purity **perrhenic acid**.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **perrhenic acid** via ion exchange.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Perrhenic acid - Wikipedia [en.wikipedia.org]
- 2. americanelements.com [americanelements.com]
- 3. mdpi.com [mdpi.com]
- 4. Perrhenic acid - Simple English Wikipedia, the free encyclopedia [simple.wikipedia.org]
- 5. Perrhenic acid 75-80wt. H₂O 13768-11-1 [sigmaaldrich.com]
- 6. Perrhenic acid | HO₄Re | CID 83718 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Perrhenic acid(13768-11-1) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 8. Page loading... [guidechem.com]
- 9. mdpi.com [mdpi.com]
- 10. Perrhenic acid | 13768-11-1 [chemicalbook.com]
- To cite this document: BenchChem. [what is the chemical formula of perrhenic acid]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b083028#what-is-the-chemical-formula-of-perrhenic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com